Egfr-IN-107
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-107 is an orally active inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant anti-proliferative activity, particularly against certain cancer cell lines. This compound is notable for its ability to inhibit both wild-type EGFR and mutant forms such as EGFR L858R/T790M, making it a valuable tool in cancer research .
准备方法
The preparation of Egfr-IN-107 involves several synthetic routes. One common method includes the use of palladium-catalyzed regioselective synthesis. This method allows for the late-stage modification of complex drug molecules, ensuring high specificity and yield . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure consistency and purity .
化学反应分析
Egfr-IN-107 undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Egfr-IN-107 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of EGFR and to develop new synthetic routes for similar compounds.
Biology: Researchers use this compound to investigate cellular processes involving EGFR, such as cell proliferation, differentiation, and apoptosis.
Medicine: This compound is crucial in cancer research, particularly for developing targeted therapies for cancers with EGFR mutations.
Industry: This compound is used in the pharmaceutical industry for the development of new cancer treatments and for quality control in drug manufacturing
作用机制
Egfr-IN-107 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against mutant forms of EGFR, which are often associated with cancer .
相似化合物的比较
Egfr-IN-107 is unique in its high specificity and potency against both wild-type and mutant EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different binding affinities and resistance profiles.
Gefitinib: Similar to erlotinib, but with a different spectrum of activity and side effects.
Osimertinib: Known for its effectiveness against T790M mutant EGFR, but with different pharmacokinetic properties
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.
属性
分子式 |
C34H36FN7O2 |
---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |
InChI 键 |
BJXXCHPXRUHHER-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。